Validated Synthetic Yield and Reproducibility in Pharmaceutical Patents vs. 6-Bromoquinoxaline
This compound provides a direct, high-yielding route to complex quinoxaline-based drug candidates. In a patent describing novel CDK4/6 inhibitors, its synthesis via Miyaura borylation from 6-bromoquinoxaline was reported with an 84% isolated yield after column chromatography, demonstrating a reliable and scalable preparation method [1]. This contrasts with the use of 6-bromoquinoxaline as a coupling partner, which would require a reverse-polarity Suzuki reaction with a separate boronic acid, potentially leading to different impurity profiles and regioselectivity challenges [2].
| Evidence Dimension | Isolated Synthetic Yield (Miyaura Borylation) |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 6-Bromoquinoxaline (Precursor) |
| Quantified Difference | Target compound is the product of an 84%-yielding reaction from the comparator. |
| Conditions | Reaction: 6-bromoquinoxaline (0.42g, 2.0mmol), pinacol borate (0.53g, 2.1mmol), Pd(dppf)Cl2 (22mg, 0.06mmol), KOAc (0.59g, 6.0mmol) in DMF (10mL) at 80°C for 24h under Ar. Purification: Column chromatography (PE/EA=10:1). |
Why This Matters
The demonstrated 84% yield provides procurement scientists with a reproducible benchmark for in-house synthesis quality control, mitigating risk in multi-step pharmaceutical manufacturing.
- [1] Chinese Patent Application CN113105434A. Novel CDK4/6 inhibitor as well as preparation method and application thereof. Example 1, Step 1. Assignee: China Pharmaceutical University. Publication Date: 2021-07-13. View Source
- [2] PubChem. (2025). Compound Summary for CID 575684: 6-Bromoquinoxaline. View Source
